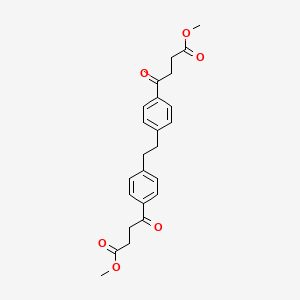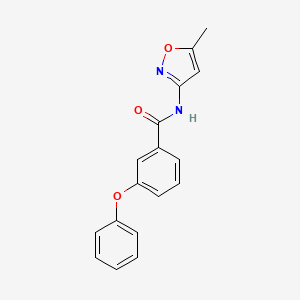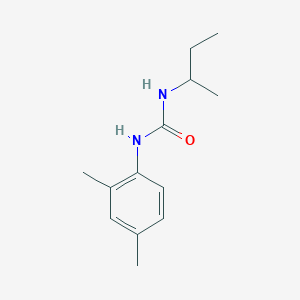
dimethyl 4,4'-(1,2-ethanediyldi-4,1-phenylene)bis(4-oxobutanoate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 4,4'-(1,2-ethanediyldi-4,1-phenylene)bis(4-oxobutanoate), also known as DPEP, is a chemical compound used in scientific research. It belongs to the class of bis(acylaryl) derivatives and has been found to have various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of dimethyl 4,4'-(1,2-ethanediyldi-4,1-phenylene)bis(4-oxobutanoate) involves the inhibition of HDACs, leading to the accumulation of acetylated histones and alterations in gene expression. This results in the induction of apoptosis in cancer cells and the suppression of tumor growth.
Biochemical and Physiological Effects:
dimethyl 4,4'-(1,2-ethanediyldi-4,1-phenylene)bis(4-oxobutanoate) has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and suppress tumor growth. dimethyl 4,4'-(1,2-ethanediyldi-4,1-phenylene)bis(4-oxobutanoate) has also been found to have anti-inflammatory and neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using dimethyl 4,4'-(1,2-ethanediyldi-4,1-phenylene)bis(4-oxobutanoate) in lab experiments is its specificity for HDAC inhibition. It has been found to have a higher selectivity for HDACs compared to other HDAC inhibitors. However, one limitation is the low solubility of dimethyl 4,4'-(1,2-ethanediyldi-4,1-phenylene)bis(4-oxobutanoate) in water, which can make it difficult to work with in some experiments.
Direcciones Futuras
For research on dimethyl 4,4'-(1,2-ethanediyldi-4,1-phenylene)bis(4-oxobutanoate) include its potential as a cancer therapy, the development of more potent and selective HDAC inhibitors, and the investigation of its anti-inflammatory and neuroprotective effects.
Métodos De Síntesis
The synthesis of dimethyl 4,4'-(1,2-ethanediyldi-4,1-phenylene)bis(4-oxobutanoate) involves the reaction of 4,4'-dichlorodiphenylmethane with 4-oxobutanoic acid in the presence of a base catalyst. The resulting intermediate is then treated with dimethyl sulfate to yield dimethyl 4,4'-(1,2-ethanediyldi-4,1-phenylene)bis(4-oxobutanoate). The purity of the final product can be improved by recrystallization.
Aplicaciones Científicas De Investigación
Dimethyl 4,4'-(1,2-ethanediyldi-4,1-phenylene)bis(4-oxobutanoate) has been used in various scientific research applications, including drug discovery, chemical biology, and medicinal chemistry. It has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. HDAC inhibitors such as dimethyl 4,4'-(1,2-ethanediyldi-4,1-phenylene)bis(4-oxobutanoate) have been shown to have anticancer activity and are being investigated as potential cancer therapies.
Propiedades
IUPAC Name |
methyl 4-[4-[2-[4-(4-methoxy-4-oxobutanoyl)phenyl]ethyl]phenyl]-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26O6/c1-29-23(27)15-13-21(25)19-9-5-17(6-10-19)3-4-18-7-11-20(12-8-18)22(26)14-16-24(28)30-2/h5-12H,3-4,13-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNLGYFOYLIACGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(=O)C1=CC=C(C=C1)CCC2=CC=C(C=C2)C(=O)CCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-isopropyl-10-methyl-3-phenylpyrazino[1,2-a]indole](/img/structure/B5356331.png)
![N-cyclohexyl-2-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1-piperidinecarboxamide](/img/structure/B5356334.png)
![3-[(3-fluorobenzyl)thio]-4,5-dimethyl-4H-1,2,4-triazole](/img/structure/B5356338.png)
![3-(3,4-difluorophenyl)-5-(5-ethyl-2-methylpyrimidin-4-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5356345.png)
![7-[(6-chloroimidazo[1,2-a]pyridin-2-yl)carbonyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5356355.png)
![3-{5-[(3,5-dimethylphenoxy)methyl]-2-furyl}-1-(1-ethyl-1H-pyrazol-3-yl)-2-propen-1-one](/img/structure/B5356361.png)
![2-[(1-ethyl-1H-pyrazol-4-yl)methylene]-7-methyl-N-(2-methylphenyl)-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B5356366.png)

![4-[(methylamino)sulfonyl]-N-phenylbenzamide](/img/structure/B5356382.png)
![N-cyclopentyl-2-[4-(4-fluorobenzyl)-1-piperazinyl]acetamide](/img/structure/B5356383.png)
![(1R*,2R*,6S*,7S*)-4-[3-(1,3-benzodioxol-5-yl)propanoyl]-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5356384.png)
![(2R*,3S*,6R*)-3-(2-methoxyphenyl)-5-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5356391.png)

![N-(3-acetylphenyl)-4-{[3-(4-methylphenyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B5356417.png)
